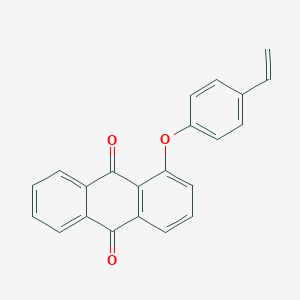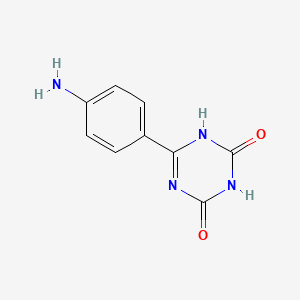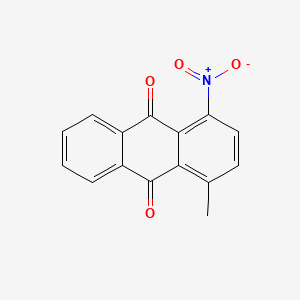
1-Methyl-4-nitroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C15H9NO4. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dye production, organic electronics, and pharmaceuticals . This compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 1-position on the anthracene-9,10-dione scaffold .
Preparation Methods
The synthesis of 1-methyl-4-nitroanthracene-9,10-dione typically involves the nitration of 1-methylanthracene-9,10-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the anthracene ring.
Industrial production methods for anthraquinone derivatives, including 1-methyl-4-nitroanthracene-9,10-dione, often involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Methyl-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methyl-4-aminoanthracene-9,10-dione, while oxidation of the methyl group produces 4-nitroanthracene-9,10-dione-1-carboxylic acid .
Scientific Research Applications
1-Methyl-4-nitroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with DNA and proteins, leading to cytotoxic effects . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity by inducing oxidative stress in cells .
Comparison with Similar Compounds
1-Methyl-4-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Methyl-9,10-anthraquinone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitroanthracene-9,10-dione: Lacks the methyl group, which affects its solubility and interaction with biological targets.
1,4-Dimethylanthracene-9,10-dione: Contains two methyl groups, leading to different steric and electronic properties.
The uniqueness of 1-methyl-4-nitroanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
42431-35-6 |
|---|---|
Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-methyl-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H9NO4/c1-8-6-7-11(16(19)20)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |
InChI Key |
CABRTMXJODWNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


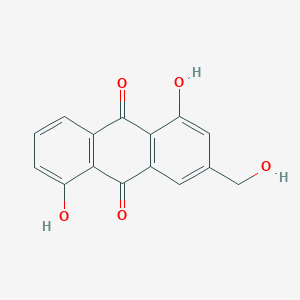
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
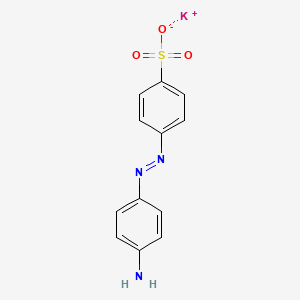
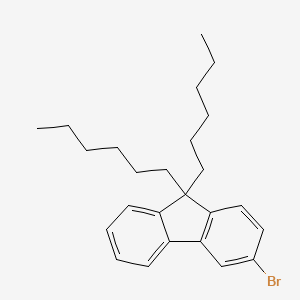

![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)

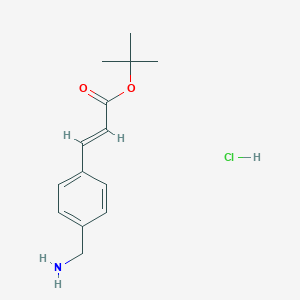
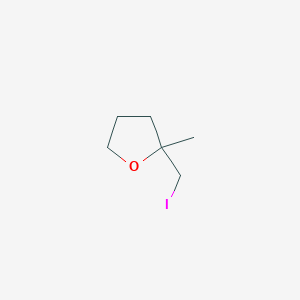
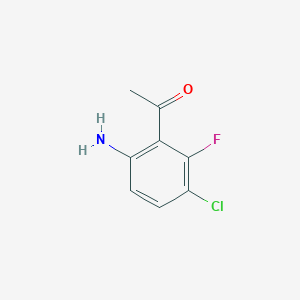
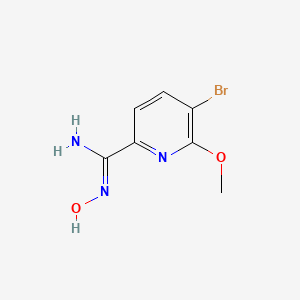
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
